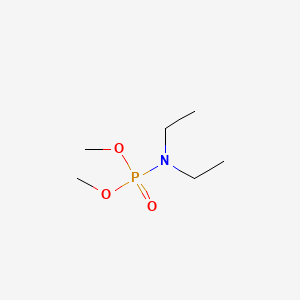

Phosphoramidic acid, diethyl-, dimethyl ester

Description

Properties

IUPAC Name |

N-dimethoxyphosphoryl-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-5-7(6-2)11(8,9-3)10-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDASVMCQFLHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215902 | |

| Record name | Phosphoramidic acid, diethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65659-19-0 | |

| Record name | Dimethyl N,N-diethylphosphoramidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65659-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, diethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065659190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC244347 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphoramidic acid, diethyl-, dimethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphoramidate with dimethyl sulfate under controlled conditions. The reaction typically requires an acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired ester . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Phosphoramidic acid, diethyl-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphoramidic acid derivatives.

Reduction: It can be reduced to produce simpler phosphoramidates.

Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phosphoramidic acid, diethyl-, dimethyl ester (C6H16NO3P) is an organophosphorus compound with a unique structure featuring a phosphorus atom bonded to both nitrogen and oxygen atoms. It has a range of applications in scientific research, industry, and medicine due to its reactivity and versatility.

Scientific Research Applications

This compound is used as a reagent in organic synthesis, particularly in the preparation of α-aminoalkyl phosphonates via Mannich-type reactions. It is also studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules, and research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

Chemistry

It functions as a reagent in organic synthesis, specifically for the preparation of α-aminoalkyl phosphonates through Mannich-type reactions.

Case Study: Microwave irradiation can accelerate the BTMS silyldealkylations of a series of dialkyl methylphosphonates . Using 2–3 molar equivalents of aqueous HCl and temperatures of 130–140 °C in a sealed vessel, ethyl and isopropyl phosphonate esters were hydrolyzed in 20–30 min .

Biology

The compound is studied for its potential role in biological systems, including interactions with enzymes and other biomolecules.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate and its effects on biological pathways.

Industry

It is used in the production of various chemicals and materials, including polymers and coatings. Additionally, a group of phosphoramidate compounds have flame retardant properties, particularly on cellulosic fibers .

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: It can be oxidized to form phosphoramidic acid derivatives.

- Reduction: It can be reduced to produce simpler phosphoramidates.

- Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which phosphoramidic acid, diethyl-, dimethyl ester exerts its effects involves its ability to form stable phosphoryl bonds (P=O) and interact with various molecular targets. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Comparison

Key Observations :

- Regulatory Classification: The target compound and its analogs fall under HS code 2929.90 (other phosphoramidates), with sub-codes reflecting minor structural differences.

Physicochemical Properties

Table 2: Solubility and Thermal Stability

Key Observations :

- Solubility: Bulky aryl substituents (e.g., diphenyl esters) enhance solubility in non-polar solvents like chloroform, whereas alkyl-substituted analogs (e.g., diethyl/dimethyl) likely favor organic solvents with moderate polarity.

- Thermal Stability : The presence of aromatic groups (e.g., diphenyl ester) improves thermal resistance compared to purely alkyl-substituted derivatives.

Biological Activity

Introduction

Phosphoramidic acid, diethyl-, dimethyl ester (commonly referred to as diethyl dimethylphosphoramidate) is an organophosphorus compound that has garnered attention due to its biological activity and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a phosphorus atom bonded to nitrogen and oxygen, making it a member of the phosphoramidate class. Understanding its biological activity is critical for exploring its potential therapeutic uses and implications in biochemical pathways.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features:

- Two ethyl groups attached to the phosphorus atom.

- Two methyl groups attached to the nitrogen atom.

- Ester functionalities derived from phosphoric acid.

This unique combination enhances its reactivity and potential interactions with biological systems .

Research indicates that diethyl dimethylphosphoramidate exhibits significant biological activity through various mechanisms:

- Enzyme Interactions : It has been shown to interact with enzymes, potentially influencing metabolic pathways and signal transduction processes. These interactions may affect enzyme activity by acting as a phosphorous donor in biochemical reactions .

- Cellular Processes : The compound's reactivity allows it to influence cellular functions, which could have implications for therapeutic applications in areas such as cancer treatment and neurobiology .

Toxicological Profile

The toxicity of this compound has been studied in various contexts. Some key findings include:

- Acute Toxicity : Exposure to this compound can lead to acute symptoms such as respiratory distress and neurological effects. The severity of these effects is influenced by exposure conditions including concentration and duration .

- Chronic Effects : Prolonged exposure may result in chronic health issues, including potential carcinogenic effects and reproductive toxicity .

| Effect Type | Description |

|---|---|

| Acute Toxicity | Respiratory distress, neurological symptoms |

| Chronic Toxicity | Carcinogenic potential, reproductive toxicity |

Case Studies

- Insecticide Applications : Phosphoramidic compounds have been utilized in agricultural settings as insecticides due to their ability to inhibit acetylcholinesterase, leading to increased neurotransmitter levels and subsequent paralysis in target pests .

- Biochemical Research : Studies have demonstrated the compound's role in modulating enzyme activity within metabolic pathways, suggesting potential applications in drug development .

Comparative Analysis with Related Compounds

Phosphoramidic acid derivatives exhibit varying degrees of biological activity. A comparative analysis highlights the differences in structure and function among related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl dimethylphosphoramidate | C6H16N O3 P | Two ethyl groups; significant enzyme interactions |

| Dimethyl phosphoramidate | C4H11N O3 P | Lacks additional ethyl groups; lower reactivity |

| Phosphoramidic acid, diethyl ester | C4H11N O4 P | Similar structure but different ester groups |

Future Directions

Ongoing research is crucial for fully elucidating the biological activities of this compound. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms of action will provide insights into how this compound interacts with various biomolecules.

- Therapeutic Applications : Exploring its potential use as a therapeutic agent in treating diseases linked with metabolic dysfunctions or neurodegenerative disorders.

Q & A

Q. What are the standard synthetic routes for preparing phosphoramidic acid, diethyl-, dimethyl ester, and how can reaction conditions be optimized?

The synthesis typically involves the condensation of phosphoramidic chloride derivatives with alcohols. For example, reacting diethyl phosphoramidochloridate with methanol under anhydrous conditions in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes controlling stoichiometry (1:2 molar ratio of chloride to alcohol), maintaining low temperatures (0–5°C) to minimize side reactions, and using inert atmospheres (argon/nitrogen) to prevent hydrolysis . Yield improvements (70–85%) are achieved by slow reagent addition and post-reaction purification via fractional distillation or column chromatography.

Q. What analytical techniques are recommended for quantifying purity and structural confirmation?

- Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment, using a polar capillary column (e.g., DB-5MS) with temperature ramping (50°C to 250°C at 10°C/min). Compare retention times and mass spectra to reference standards .

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR to confirm esterification. Key signals include:

- ¹H: δ 1.2–1.4 ppm (triplet, CH₂CH₃ from diethyl groups), δ 3.6–3.8 ppm (singlet, OCH₃ from dimethyl groups).

- ³¹P: δ 10–15 ppm (characteristic of phosphoramidate esters) .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis. Conduct regular stability checks via TLC or NMR. Use desiccants (e.g., molecular sieves) in storage containers. Toxicity data ( ) classify it as a 6.1 toxic solid , requiring PPE (gloves, goggles) and fume hood use during handling .

Advanced Research Questions

Q. What advanced structural characterization methods resolve ambiguities in stereochemistry or diastereotopic groups?

- X-ray Crystallography: Resolve absolute configuration and intermolecular interactions. For example, used single-crystal XRD to identify diastereotopic p-cresol groups in a related phosphoramidate ester, revealing non-equivalent environments due to chiral centers.

- DFT Calculations: Compare optimized geometries (e.g., bond lengths, angles) from ab initio methods (B3LYP/6-31G*) with experimental XRD data to validate structural models .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states. In contrast, protic solvents (e.g., ethanol) reduce nucleophilicity via hydrogen bonding.

- Temperature: Elevated temperatures (50–80°C) accelerate reactions but may promote decomposition. Kinetic studies (e.g., Arrhenius plots) in varying solvents quantify activation energies .

Q. What strategies mitigate contradictions in reported spectral data or synthetic yields?

- Reproducibility Protocols: Standardize reagent sources (e.g., anhydrous methanol) and reaction setups (e.g., Schlenk lines).

- Cross-Validation: Compare NMR/GC-MS data with databases like the EPA/NIH Mass Spectral Library (). Discrepancies in ³¹P NMR shifts (±2 ppm) may arise from solvent or concentration effects; report conditions explicitly .

Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?

- Molecular Dynamics (MD) Simulations: Model interactions with enzymes (e.g., phosphatase binding pockets) using force fields (CHARMM/AMBER).

- Docking Studies: Predict binding affinities to targets like acetylcholinesterase, leveraging crystal structures from the PDB. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. Methodological Notes

- Spectral Reference: Always include internal standards (e.g., TMS for ¹H NMR, 85% H₃PO₄ for ³¹P NMR) .

- Safety Compliance: Follow UN 2811 transport regulations () and OSHA guidelines for toxic solids .

- Data Reproducibility: Archive raw spectral files (e.g., JCAMP-DX) and crystallographic data (CIF files) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.